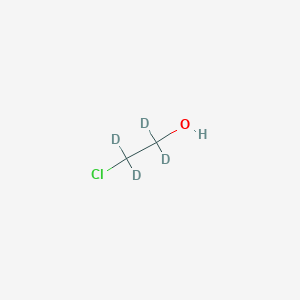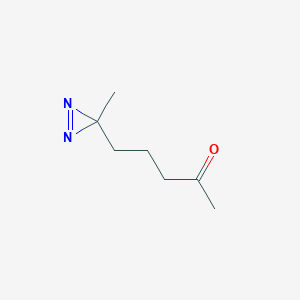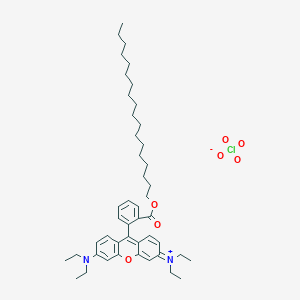
2-氯乙醇-1,1,2,2-d4
概述
描述
2-Chloroethanol-1,1,2,2-d4 is a deuterated form of 2-chloroethanol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties. It has the molecular formula ClCD2CD2OH and a molecular weight of 84.54 g/mol .
科学研究应用
2-Chloroethanol-1,1,2,2-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: It helps in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used in the synthesis of deuterated materials for various industrial applications
作用机制
Mode of Action
Chlorinated alcohols can potentially react with biological molecules, altering their function and potentially leading to toxic effects .
Biochemical Pathways
It’s known that chlorinated alcohols can interfere with various biochemical processes due to their reactivity .
Pharmacokinetics
As a small, polar molecule, it’s likely to be absorbed well in the body, distributed to various tissues, metabolized by typical enzymatic processes, and excreted in urine or feces .
Result of Action
It’s known that chlorinated alcohols can cause cellular damage and toxicity due to their reactivity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Chloroethanol-1,1,2,2-d4 . For instance, higher temperatures might increase the reactivity of the compound, potentially enhancing its effects .
生化分析
Biochemical Properties
It is known that 2-Chloroethanol is a metabolite in the degradation of 1,2-dichloroethane . The alcohol is then further oxidized via chloroacetaldehyde to chloroacetate .
Cellular Effects
It is known that 2-Chloroethanol, a related compound, is considered a hazardous substance and can be toxic at high concentrations . Exposure limits have been established for air and dermal levels of 2-Chloroethanol, as these are the most common exposure routes .
Temporal Effects in Laboratory Settings
It is known that 2-Chloroethanol, a related compound, is highly flammable and may be corrosive to metals .
Dosage Effects in Animal Models
It is known that 2-Chloroethanol, a related compound, is toxic if swallowed or in contact with skin, and harmful if inhaled .
Metabolic Pathways
2-Chloroethanol-1,1,2,2-d4 is involved in the metabolic pathway of 1,2-dichloroethane degradation
准备方法
2-Chloroethanol-1,1,2,2-d4 can be synthesized through the reaction of ethylene oxide with deuterium chloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve the use of specialized equipment to handle the isotopic materials and ensure high purity of the final product .
化学反应分析
2-Chloroethanol-1,1,2,2-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloroacetaldehyde and further to chloroacetic acid.
Reduction: Reduction reactions can convert it to ethylene glycol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as ethers and esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-Chloroethanol-1,1,2,2-d4 can be compared with other similar compounds, such as:
2-Chloroethanol: The non-deuterated form, which has similar chemical properties but different isotopic characteristics.
2-Bromoethanol-1,1,2,2-d4: A deuterated analog with a bromine atom instead of chlorine, which can have different reactivity and applications.
Ethylene-d4 glycol: Another deuterated compound with similar applications in research and industry
The uniqueness of 2-Chloroethanol-1,1,2,2-d4 lies in its specific isotopic labeling, which makes it a valuable tool in various scientific studies.
属性
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIFAVKTNFCBPC-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583835 | |
| Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117067-62-6 | |
| Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117067-62-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol](/img/structure/B122031.png)





![N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine](/img/structure/B122053.png)
